2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol
Overview
Description
2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol is a chemical compound with the molecular formula C8H17NO2 It is characterized by a pyrrolidine ring substituted with a methoxymethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol typically involves the reaction of pyrrolidine with formaldehyde and methanol, followed by reduction. The general synthetic route can be summarized as follows:
Formation of Methoxymethyl Pyrrolidine: Pyrrolidine reacts with formaldehyde and methanol to form 2-(Methoxymethyl)pyrrolidine.
Addition of Ethanol Moiety: The intermediate 2-(Methoxymethyl)pyrrolidine is then reacted with ethylene oxide under basic conditions to introduce the ethanol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-Methoxymethyl-pyrrolidin-1-yl)acetaldehyde or 2-(2-Methoxymethyl-pyrrolidin-1-yl)acetic acid.
Reduction: Formation of 2-(2-Methoxymethyl-pyrrolidin-1-yl)ethane.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and ethanol groups may enhance its binding affinity and selectivity for these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxymethyl-pyrrolidin-1-yl)butanoic acid
- 2-(2-Methoxymethyl-pyrrolidin-1-yl)pyridin-3-amine
- 2-(2-Methoxymethyl-pyrrolidin-1-yl)acetic acid
Uniqueness
2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(methoxymethyl)pyrrolidin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8-3-2-4-9(8)5-6-10/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSHQNCXSDCOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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